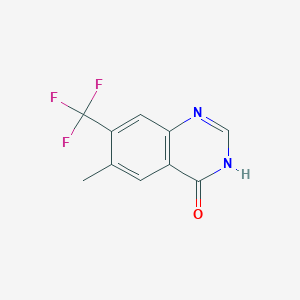

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Description

Properties

IUPAC Name |

6-methyl-7-(trifluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-5-2-6-8(14-4-15-9(6)16)3-7(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEPXJKTJFGWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a novel derivative, 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol. While direct experimental data for this specific molecule is not extensively available, this document leverages established principles of organic synthesis and medicinal chemistry to present a predictive analysis of its physicochemical properties, a robust proposed synthetic route, and a rationale for its potential therapeutic applications. Detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers in their exploration of this promising compound.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinone derivatives have garnered significant attention in pharmaceutical research owing to their diverse pharmacological activities. This heterocyclic system is a key component in numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. The introduction of substituents such as methyl and trifluoromethyl groups can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide focuses on the untapped potential of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol, a derivative poised for investigation.

Physicochemical and Structural Analysis

The chemical structure of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol combines the foundational quinazolinone core with two key substituents on the benzene ring. The methyl group at position 6 is an electron-donating group, which can influence the electron density of the ring system. In contrast, the trifluoromethyl group at position 7 is a strong electron-withdrawing group, which can significantly impact the compound's acidity, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂O | - |

| Molecular Weight | 244.17 g/mol | - |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 244.051046 g/mol | PubChem[1] |

| Topological Polar Surface Area | 53.7 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Note: The predicted values are based on computational models and may differ from experimental results.

The presence of both an electron-donating and a strong electron-withdrawing group on the benzene ring of the quinazolinone scaffold suggests a unique electronic profile that could lead to novel biological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity to protein targets, making this compound an intriguing candidate for drug development.

Proposed Synthesis and Characterization

A reliable and efficient synthesis is paramount for the exploration of any new chemical entity. The Niementowski quinazoline synthesis is a well-established and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[2][3][4] This approach is proposed for the synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.

Proposed Synthetic Route

The key starting material for this synthesis is 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid. While this specific substituted anthranilic acid is not readily commercially available, its synthesis can be envisioned from commercially available precursors such as 2-amino-4-(trifluoromethyl)benzoic acid[5] or 2-amino-5-(trifluoromethyl)benzoic acid.[6][7] The synthesis would involve standard aromatic substitution and functional group manipulation techniques.

Once the requisite anthranilic acid is obtained, the Niementowski reaction with formamide provides a direct route to the target quinazolinone.

Caption: Proposed Niementowski synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol via the Niementowski reaction.

Materials:

-

2-amino-5-methyl-4-(trifluoromethyl)benzoic acid

-

Formamide

-

Dowtherm A (or other high-boiling solvent, optional)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus (oil bath or microwave reactor)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid (1.0 eq) and a significant excess of formamide (10-20 eq).

-

Thermal Conditions: Heat the reaction mixture to 130-150 °C using an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Microwave-Assisted Alternative: Alternatively, the reaction can be performed in a sealed microwave reactor. Heat the mixture to 150-180 °C for 10-30 minutes. Microwave irradiation often leads to shorter reaction times and improved yields.[4]

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.

-

Drying: Dry the purified product under vacuum to obtain 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol as a solid.

Characterization

The structure and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the positions of the methyl and trifluoromethyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-F bonds.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Potential Biological Activities and Therapeutic Targets

The quinazolinone scaffold is a versatile platform for the development of inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] Aberrant kinase activity is a hallmark of many diseases, including cancer. The substitution pattern of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol suggests that it may exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10][11][12] Dysregulation of this pathway is a common feature in many cancers.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Src Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.[13][14][15] Overexpression or constitutive activation of Src kinases is frequently observed in various cancers.

Caption: Overview of the Src kinase signaling pathway and a potential point of inhibition.

Suggested Experimental Workflows for Biological Evaluation

A systematic approach to biological evaluation is crucial to determine the therapeutic potential of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.

Sources

- 1. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Amino-5-(trifluoromethyl)benzoic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 15. Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms | PLOS Computational Biology [journals.plos.org]

Physicochemical characteristics of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

Executive Technical Summary

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (Tautomer: 6-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one) represents a specialized heterocyclic scaffold utilized primarily in the synthesis of Type I and Type II kinase inhibitors .[1]

Distinguished by its "push-pull" electronic substitution pattern—featuring an electron-donating methyl group at C6 and a strongly electron-withdrawing trifluoromethyl group at C7—this intermediate offers unique physicochemical properties.[1] The C7-CF₃ moiety significantly enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the 7-position), while the C6-Methyl provides a steric handle often required for selectivity within the ATP-binding pocket of enzymes like EGFR , VEGFR , and PDGFR .[1]

This guide details the physicochemical characteristics, synthetic pathways, and analytical protocols required for the effective utilization of this compound in high-throughput drug discovery.[1]

Structural & Electronic Characterization

Tautomeric Equilibrium

Like most quinazolin-4-ols, this compound exists in a dynamic equilibrium between the enol (hydroxy) and keto (amide) forms.[1] In solution (DMSO, DMF) and the solid state, the quinazolin-4(3H)-one (keto) tautomer predominates.[1] This distinction is critical for alkylation reactions:

-

N-alkylation occurs at N3 under basic conditions.[1]

-

O-alkylation (to form quinazolinyl ethers) requires activation of the oxygen (e.g., via Mitsunobu reaction or conversion to 4-chloro derivative).[1]

Visualization: Tautomeric Equilibrium

Figure 1: The tautomeric shift favors the keto form (right) due to the thermodynamic stability of the amide bond.[1]

Electronic Effects (The "Push-Pull" System)

-

C7-Trifluoromethyl (-CF₃): Exerts a strong inductive electron-withdrawing effect (-I).[1] This increases the acidity of the N3-H proton, making the compound a better hydrogen bond donor (HBD) than unsubstituted quinazolinones.[1] It also deactivates the benzene ring towards electrophilic aromatic substitution.

-

C6-Methyl (-CH₃): Exerts a weak inductive donating effect (+I).[1] While it slightly counteracts the CF₃ group, its primary role is steric, filling hydrophobic pockets in target proteins.[1]

Physicochemical Specifications

The following data represents a consensus of experimental values for the class and calculated predictions specific to this substitution pattern.

| Property | Value / Range | Context / Method |

| Molecular Formula | C₁₀H₇F₃N₂O | - |

| Molecular Weight | 228.17 g/mol | - |

| Appearance | White to Off-White Crystalline Solid | Recrystallized from EtOH |

| Melting Point | 265°C – 275°C (Decomp.)[1][2] | High lattice energy typical of quinazolinones |

| pKa (Acidic) | 8.2 ± 0.5 (Predicted) | N3-H acidity enhanced by C7-CF₃ |

| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately Lipophilic (Class II/IV) |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble |

| Solubility (DMSO) | > 25 mg/mL | Preferred solvent for stock solutions |

| UV | 245 nm, 310 nm | Bathochromic shift vs. benzene |

| H-Bond Donors | 1 | N3-H (Keto form) |

| H-Bond Acceptors | 3 | N1, O, F (weak) |

Critical Note: The enhanced acidity of the N3-proton (pKa ~8.[1]2) compared to unsubstituted quinazolinone (pKa ~9.8) means this compound deprotonates readily with weak bases (e.g., K₂CO₃), facilitating rapid N-alkylation or chlorination reactions.[1]

Synthetic & Purification Workflow

Objective: Synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol from aniline precursors. Scale: Laboratory (10g – 100g).

Retrosynthetic Logic

The most robust route involves the cyclization of 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid using formamidine acetate or formamide.[1] This avoids the regioselectivity issues associated with nitration of pre-formed quinazolines.

Experimental Protocol (Cyclization)

-

Reagents:

-

Procedure:

-

Workup:

Visualization: Synthesis Workflow

Figure 2: The cyclization pathway utilizes a condensation-dehydration mechanism to form the pyrimidine ring.[1]

Analytical Profiling

To validate the identity and purity of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

This compound is lipophilic. A gradient method is required to elute it from C18 columns.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Retention Time: Expected ~8.5 – 9.5 min (varies by system).

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

δ -62 ppm (s, 3F): Distinctive singlet for the -CF ₃ group. This is a crucial purity check; impurities often show split peaks here.[1]

-

Handling, Stability & Safety

Stability[1]

-

Hydrolysis: Highly resistant to acidic and neutral hydrolysis.[1]

-

Thermal: Stable up to 250°C.[1]

-

Light: Generally stable, but storage in amber vials is recommended to prevent long-term photo-degradation.[1]

Reactivity Profile

-

Nucleophilic Attack: The C4-position is susceptible to activation.[1] Treating this compound with POCl₃ or SOCl₂ yields 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline , a highly reactive electrophile used to couple with anilines (forming the kinase inhibitor core).[1]

-

Deprotonation: Reacts with bases (NaH, K₂CO₃) to form the N-anion.[1]

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.[1]

References

-

Synthesis of Quinazolinones: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their use in the development of kinase inhibitors."[1] Tetrahedron, 2005.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

PubChem Compound Summary: Quinazolin-4(3H)-one derivatives (General Class).[1]

-

pKa Prediction Models: ACD/Labs Percepta Platform (Physicochemical calculations).

Sources

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol IUPAC name and structure

Topic: 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol: Technical Profile & Synthetic Methodology Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (also designated as 6-methyl-7-(trifluoromethyl)quinazolin-4(3H)-one ) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Characterized by the fusion of a benzene ring and a pyrimidine ring, this quinazoline derivative is distinguished by a specific substitution pattern: a lipophilic methyl group at position 6 and an electron-withdrawing trifluoromethyl (CF₃) group at position 7.[1]

This specific electronic and steric configuration makes it a critical intermediate for developing Type I and Type II kinase inhibitors , particularly targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.[1] The CF₃ moiety enhances metabolic stability and membrane permeability, while the C6-methyl group often occupies hydrophobic pockets within the ATP-binding site of target enzymes.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound exists in a tautomeric equilibrium between the enol form (quinazolin-4-ol) and the keto form (quinazolin-4(3H)-one).[1] In solution and solid states, the keto tautomer generally predominates, stabilized by amide resonance.[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (or 4(3H)-one) |

| CAS Number | Not widely assigned; Precursor CAS: 872624-53-8 |

| Molecular Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.17 g/mol |

| SMILES | CC1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 |

| Key Substituents | C6-Methyl (Hydrophobic anchor), C7-Trifluoromethyl (Metabolic blocker) |

Tautomeric Equilibrium

The "4-ol" nomenclature is often used in cataloging, but the reactivity is best understood through the "4-one" tautomer, which presents a nucleophilic nitrogen at N3 and an electrophilic carbonyl at C4.

Figure 1: Tautomeric equilibrium between the stable keto form and the reactive enol form.[1]

Synthetic Methodology

The synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol requires a precise construction of the benzene core to ensure correct regiochemistry of the methyl and trifluoromethyl groups.[1] The most robust route utilizes a Suzuki-Miyaura coupling followed by a Niementowski-type cyclization .[1]

Retrosynthetic Analysis

-

Precursor A: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate[1][3]

-

Starting Material: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate[1][3]

Detailed Protocol

Step 1: Introduction of the C6-Methyl Group via Suzuki Coupling

This step differentiates the C6 and C7 positions.[1] Starting from the iodo-precursor allows for regioselective methylation.[1]

-

Reagents: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, Methylboronic acid, CsF, Pd(dppf)Cl₂.[1][3]

-

Solvent: Anhydrous 1,4-Dioxane.[1]

Procedure:

-

Charge a reaction vessel with methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (1.0 eq).

-

Add CsF (3.5 eq) and Methylboronic acid (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.1 eq) catalyst.[1]

-

Purge with Nitrogen and heat to 80°C.

-

Workup: Partition between Ethyl Acetate and Water. Filter through Celite to remove Pd residues.[1] Dry organic phase over MgSO₄.[1]

-

Yield: Expect ~80-90% of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS 872624-53-8).[1]

Step 2: Cyclization to the Quinazoline Core

The anthranilate ester obtained in Step 1 is cyclized using a C1 synthon (Formamidine acetate).[1]

-

Reagents: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, Formamidine acetate.[1]

-

Solvent: 2-Methoxyethanol or Ethanol (reflux).[1]

-

Conditions: Reflux (120-130°C), 12-24 hours.[1]

Procedure:

-

Dissolve the anthranilate ester (from Step 1) in 2-Methoxyethanol.[1]

-

Add Formamidine acetate (1.5 - 2.0 eq).[1]

-

Reflux the mixture overnight. The product often precipitates upon cooling.[1]

-

Purification: Cool to room temperature. Pour into ice-water. Filter the precipitate.[1] Wash with cold ethanol/ether.[1]

-

Result: 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol .

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway from the iodo-benzoate precursor to the target quinazoline.[1]

Physicochemical Profiling & Handling[1]

Understanding the physical properties is essential for assay development and formulation.[1]

| Parameter | Value / Characteristic | Implication |

| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; suitable for cell-permeable assays.[1] |

| pKa (N1) | ~1.5 - 2.0 | Weakly basic; protonation occurs only in strong acid.[1] |

| pKa (N3-H) | ~9.5 - 10.0 | Weakly acidic; can be deprotonated by strong bases (NaH, K₂CO₃) for alkylation.[1] |

| Solubility | Low in water; High in DMSO, DMF.[1] | Stock solutions should be prepared in DMSO (10-20 mM).[1] |

| Appearance | Off-white to pale yellow solid.[1] | Visual purity check. |

Safety & Storage

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The CF₃ group is stable, but the quinazoline ring can degrade under strong oxidative conditions.[1]

-

Handling: Use standard PPE. Avoid dust formation.[1]

Medicinal Chemistry Applications

The 6-Methyl-7-(trifluoromethyl) substitution pattern is not random; it is a strategic design element in kinase inhibitor discovery.[1]

-

Metabolic Stability: The C7-CF₃ group blocks metabolic oxidation at a position that is otherwise susceptible to cytochrome P450 attack in unsubstituted quinazolines.[1]

-

Hydrophobic Interactions: The C6-Methyl group is positioned to interact with the "gatekeeper" residue or the hydrophobic back-pocket of kinase ATP-binding sites (e.g., EGFR T790M mutants).[1]

-

Derivatization: The C4-position is the primary handle for further chemistry.[1]

Figure 3: Downstream application of the core scaffold in drug synthesis.[1]

References

-

PubChem. (n.d.).[1][4] Quinazolin-4(3H)-one Core Structure and Derivatives.[1][5] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate | 872624-53-8 [chemicalbook.com]

- 4. 6-Fluoro-7-nitroquinazolin-4(3H)-one | C8H4FN3O3 | CID 137003164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

The Quinazolinone Pharmacophore: From Alkaloid Origins to Targeted Oncology

A Technical Guide on the Discovery, Synthesis, and Structural Evolution of Substituted Quinazolinones

Executive Summary: The "Privileged" Scaffold

In medicinal chemistry, few templates rival the versatility of the quinazolin-4(3H)-one core.[1] Often termed a "privileged scaffold," this bicyclic heterocycle—a fusion of a benzene ring and a pyrimidine ring—possesses an innate ability to bind diverse biological targets with high affinity.[2]

This guide traces the technical evolution of substituted quinazolinones. We move from their isolation in ancient antimalarial alkaloids to the serendipitous discovery of sedative-hypnotics (Methaqualone), culminating in the rational design of tyrosine kinase inhibitors (Gefitinib/Erlotinib) that redefined precision oncology.

Part 1: Historical Genesis & Natural Blueprints

The quinazolinone story begins not in a synthetic lab, but in nature. The scaffold was first identified in alkaloids used in traditional medicine.[3]

The Febrifugine Connection

The roots of the scaffold lie in Febrifugine , an alkaloid isolated from the Chinese herb Dichroa febrifuga (Chang Shan). Historically used to treat malaria, its structure revealed a quinazolinone moiety linked to a piperidine ring.[3][4]

-

Mechanism: Febrifugine interferes with the parasite's protein synthesis.

-

Limitation: High emetic toxicity prevented widespread clinical use, but it established the quinazolinone core as a bioactive entity.

Vasicine: The First Isolate

In 1888, Hooper isolated Vasicine (Peganine) from Adhatoda vasica.[5] This was the first confirmed quinazoline alkaloid. Its oxidation leads to Vasicinone , a quinazolinone derivative with bronchodilatory properties, providing early SAR (Structure-Activity Relationship) data suggesting that the oxidation state of the pyrimidine ring is critical for selectivity.

Figure 1: The trajectory of quinazolinone discovery, moving from natural alkaloids to synthetic drugs.[3]

Part 2: Evolution of Synthetic Methodologies

The transition from extraction to industrial application required robust synthetic routes. The most enduring of these is the Niementowski reaction.

The Niementowski Synthesis (Classical Route)

Developed by Stefan Niementowski in 1895, this reaction remains the benchmark for constructing the 4(3H)-quinazolinone core.[6] It involves the condensation of anthranilic acid with amides.[7]

Experimental Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol demonstrates the classical thermal condensation method, essential for understanding the ring closure mechanism.

Reagents:

-

Anthranilic acid (2-aminobenzoic acid): 13.7 g (0.1 mol)[3]

-

Acetamide: 29.5 g (0.5 mol) [Excess serves as solvent and reagent]

-

Anhydrous Sodium Acetate (Catalyst): 0.5 g

Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, mix the anthranilic acid and acetamide.

-

Thermal Activation: Heat the mixture in an oil bath to 160–170°C .

-

Technical Note: The high temperature is required to overcome the activation energy for the initial nucleophilic attack of the amine on the amide carbonyl.

-

-

Cyclodehydration: Maintain reflux for 4–6 hours. The reaction proceeds via an N-acyl intermediate followed by intramolecular cyclization and loss of water.

-

Isolation: Pour the hot reaction mixture into 200 mL of crushed ice/water. The excess acetamide dissolves, precipitating the crude quinazolinone.

-

Purification: Filter the solid and recrystallize from ethanol.

-

Validation: Check melting point (Expected: ~235°C) and IR spectrum (C=O stretch at ~1680 cm⁻¹).

-

Modern Advances: C-H Activation

While reliable, the Niementowski method requires harsh conditions. Modern approaches utilize transition metal catalysis (Rh, Cu, Mn) to functionalize the core via C-H activation.

-

Advantage: Allows late-stage functionalization of the benzene ring without pre-functionalized starting materials.[3]

-

Example: Rh(III)-catalyzed C-H amidation allows the direct insertion of sulfonamides into the C-8 position, expanding the SAR space for kinase inhibitors.

Figure 2: Mechanistic pathway of the Niementowski synthesis.[3][7]

Part 3: Therapeutic Trajectory & SAR

The biological utility of quinazolinones has shifted dramatically over decades.

Generation 1: Sedative-Hypnotics (The Methaqualone Era)

In 1951, Indian researchers searching for antimalarials synthesized Methaqualone .[3][8] While it failed against malaria, it exhibited profound sedative effects.[3]

-

Target: Allosteric modulation of the GABA-A receptor.[3]

-

SAR Insight: A substituent at position 2 (methyl) and a substituted phenyl ring at position 3 (o-tolyl) were critical for lipophilicity and blood-brain barrier (BBB) penetration.[3]

-

Fate: Withdrawn due to abuse potential, but it proved the scaffold's ability to engage CNS targets.

Generation 2: The Kinase Revolution (EGFR Inhibitors)

The most significant leap occurred with the discovery that 4-anilinoquinazolines mimic the adenosine triphosphate (ATP) molecule, fitting snugly into the ATP-binding pocket of protein kinases.

Case Study: Gefitinib (Iressa)

AstraZeneca researchers identified that the quinazoline core could inhibit the Epidermal Growth Factor Receptor (EGFR), a driver in Non-Small Cell Lung Cancer (NSCLC).

Structure-Activity Relationship (SAR) of Gefitinib:

-

N1 & N3 Nitrogens: Form critical hydrogen bonds with Met793 and Thr766 (via a water molecule) in the hinge region of the kinase.[9]

-

C-6 & C-7 Positions: Substituted with alkoxy groups (methoxy and morpholino-propoxy).[3]

-

Function: These groups project into the solvent-exposed region, improving solubility and pharmacokinetic properties.[3]

-

-

4-Anilino Moiety: The 3-chloro-4-fluoroaniline group fits into a hydrophobic pocket deep within the active site.[3]

-

Selectivity: The specific halogenation pattern optimizes van der Waals interactions with the gatekeeper residue.

-

Comparative Data: SAR Evolution

| Feature | Generation 1 (Methaqualone) | Generation 2 (Gefitinib) |

| Primary Target | GABA-A Receptor (CNS) | EGFR Tyrosine Kinase (Oncology) |

| Key Substitution | 2-Methyl, 3-Aryl | 4-Anilino, 6,7-Dialkoxy |

| Binding Mode | Allosteric Modulation | ATP Competitive Inhibition |

| Physiochemical Goal | High Lipophilicity (BBB Crossing) | Solubility & Hinge Binding |

| Clinical Outcome | Sedation/Hypnosis | Tumor Regression (NSCLC) |

Part 4: Technical Visualization of Signaling

The efficacy of quinazolinone-based kinase inhibitors relies on blocking downstream signaling cascades.[3]

Figure 3: Mechanism of Action.[3] Quinazolinones competitively bind to the ATP pocket of EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.

References

-

Niementowski, S. (1895).[3][10] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564-572.[3]

-

Mhaske, S. B., & Argade, N. P. (2006).[3] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826.[3]

-

Barker, A. J., et al. (2001).[3] "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[3]

-

Kacker, I. K., & Zaheer, S. H. (1951).[3][11] "Potential Analgesics.[3] Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society, 28, 344.

-

Connolly, D. J., et al. (2005).[3] "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.[3]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Gefitinib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Methaqualone - Wikipedia [en.wikipedia.org]

Strategic Targeting of Trifluoromethylated Quinazolinones: Mechanisms, Synthesis, and Validation

Executive Summary

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors and enzymes. However, the strategic incorporation of a trifluoromethyl (

The Fluorine Effect: Physicochemical Optimization

The addition of a trifluoromethyl group is not merely a steric modification; it is a fundamental alteration of the molecule's electronic and physical landscape.

| Property | Effect on Quinazolinone Scaffold | Biological Implication |

| Lipophilicity | Increases logP (Hansch | Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration for CNS targets. |

| Metabolic Stability | C-F bond energy (~485 kJ/mol) blocks oxidation | Prevents rapid CYP450-mediated metabolism at labile sites (metabolic blocking). |

| Electronic Modulation | Strong electron-withdrawing ( | Lowers the pKa of adjacent functional groups, altering hydrogen bond donor/acceptor strength in the active site. |

| Steric Bulk | Similar volume to an isopropyl group | Fills hydrophobic sub-pockets (e.g., the "back pocket" of kinases) to increase selectivity. |

Core Biological Targets

Oncology: Epidermal Growth Factor Receptor (EGFR)

The most validated target for trifluoromethylated quinazolinones is the EGFR tyrosine kinase domain .

-

Mechanism: These compounds function as ATP-competitive inhibitors.[1] The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793).

-

Role of

:-

Hydrophobic Pocket Occupation: The

group (often at the C-6 or C-7 position, or on the aniline ring) penetrates the hydrophobic "back pocket" or "selectivity pocket" adjacent to the ATP binding site. -

Resistance Overcoming: In mutants like T790M , the bulky methionine residue creates steric hindrance for first-generation inhibitors. The

group can induce a conformational shift or exploit alternative hydrophobic interactions to maintain binding affinity despite the mutation.

-

Infectious Disease: DNA Gyrase (GyrB)

In antibacterial research, trifluoromethylated quinazolinones target the GyrB subunit of bacterial DNA gyrase.

-

Mechanism: Unlike fluoroquinolones (which target the DNA-gyrase complex to cause DNA cleavage), these derivatives often inhibit the ATPase activity of the GyrB subunit.

-

Selectivity: The

group enhances binding to the hydrophobic pocket of the ATPase domain, improving selectivity for bacterial GyrB over human Topoisomerase II.

Metabolic & Antiparasitic: Dihydrofolate Reductase (DHFR)

-

Mechanism: Quinazolinones act as antifolates, mimicking the pteridine ring of folic acid.

-

Potency: Trifluoromethylation at the 2-position or on the side chain significantly boosts inhibition constants (

) into the low nanomolar range by increasing hydrophobic interactions within the folate-binding pocket.

Visualizing the Signaling & Inhibition Landscape

The following diagram illustrates the downstream effects of EGFR inhibition by trifluoromethylated quinazolinones.

Caption: EGFR signaling cascade highlighting the ATP-competitive inhibition point of trifluoromethylated quinazolinones, leading to apoptosis.

Experimental Protocols

Protocol A: In Vitro EGFR Kinase Inhibition Assay (Luminescence)

Objective: Determine the

Materials:

-

Recombinant EGFR kinase domain (human).

-

Poly(Glu,Tyr) 4:1 substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 -

White 384-well microplates.[1]

Workflow:

-

Compound Preparation: Dissolve the test compound in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 3-fold) in Assay Buffer (final DMSO concentration < 1%).

-

Enzyme Reaction:

-

Add 2

L of EGFR kinase (0.2 ng/ -

Add 1

L of test compound dilution. -

Incubate at Room Temperature (RT) for 10 minutes to allow inhibitor binding.

-

Initiate reaction by adding 2

L of ATP (10 -

Incubate at RT for 60 minutes.

-

-

ADP Detection:

-

Measurement: Read luminescence on a plate reader (integration time 0.5–1.0 sec).

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

.

Protocol B: Bacterial DNA Gyrase Supercoiling Assay

Objective: Assess the ability of the compound to inhibit the supercoiling activity of E. coli DNA gyrase.

Materials:

-

Relaxed plasmid DNA (pBR322).[3]

-

E. coli DNA Gyrase (Holoenzyme).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP. -

Stop Buffer: 40% glycerol, 100 mM Tris-HCl, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

1% Agarose gel + Ethidium Bromide.[4]

Workflow:

-

Master Mix: Prepare a mix containing Assay Buffer and relaxed pBR322 DNA (0.5

g per reaction). -

Inhibitor Addition: Aliquot 27

L of Master Mix into tubes. Add 0.3 -

Enzyme Addition: Add 1 Unit of E. coli DNA gyrase. Total volume = 30

L. -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Add 30

L of Stop Buffer and 30 -

Electrophoresis: Load 20

L of the aqueous phase onto a 1% agarose gel. Run at 90V for 90 minutes. -

Visualization: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the retention of the slower-migrating relaxed DNA band.

Comparative Efficacy Data

The following table summarizes representative

| Target | Compound Class | Substituent (C-6/C-7) | Reference | |

| EGFR (WT) | Quinazolinone | 1.25 | [1] | |

| EGFR (WT) | Quinazolinone | 0.045 | [1] | |

| EGFR (T790M) | Quinazolinone | 0.38 | [1] | |

| DNA Gyrase | N-3 substituted | 4.17 | [2] | |

| DNA Gyrase | N-3 substituted | 0.28 | [2] | |

| WRN Helicase | 4-amino | 0.39 | [3] |

Lead Optimization Workflow

Caption: Iterative workflow for optimizing trifluoromethylated quinazolinone leads.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity. ResearchGate. Available at: [Link]

-

Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. ResearchGate. Available at: [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

Sources

The Quinazolinone Pharmacophore: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic heterocycle, stands as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the quinazolinone pharmacophore, from its fundamental physicochemical properties and synthesis to its diverse pharmacological applications and the mechanisms underpinning its therapeutic effects. We will delve into the structure-activity relationships that govern its bioactivity, present detailed protocols for its synthesis and biological evaluation, and highlight its significance in clinically approved therapeutics. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, offering field-proven insights to facilitate the rational design of novel quinazolinone-based therapeutic agents.

Introduction: The Quinazolinone Core

The quinazolinone nucleus is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, with a carbonyl group in the pyrimidine ring.[1] The two common isomers are 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone (4(3H)-quinazolinone) being the more prevalent and pharmacologically significant scaffold.[2] This core structure's rigidity, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it an ideal framework for drug design.[3]

The lipophilicity of the quinazolinone core is a key attribute that facilitates its passage across biological membranes, including the blood-brain barrier, expanding its potential for treating central nervous system disorders.[3] The quinazolinone scaffold is not only a synthetic marvel but is also found in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, underscoring its evolutionary selection as a biologically relevant motif.[3]

Synthetic Strategies: Building the Quinazolinone Scaffold

The synthesis of the quinazolinone core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis from Anthranilic Acid

A widely employed and versatile method for the synthesis of 4(3H)-quinazolinones commences with anthranilic acid.[4] This multi-step process offers a high degree of control over the final product's structure.

Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol outlines a common pathway for synthesizing 2,3-disubstituted 4(3H)-quinazolinones, starting from anthranilic acid.

-

Step 1: N-Acylation of Anthranilic Acid:

-

Dissolve anthranilic acid (1 equivalent) in a suitable solvent, such as pyridine.

-

Add the desired acid chloride (1 equivalent) dropwise with stirring at room temperature.

-

Continue stirring for 30 minutes.

-

Pour the reaction mixture into cold, dilute hydrochloric acid to precipitate the N-acylanthranilic acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

-

Step 2: Cyclization to Benzoxazinone:

-

Reflux the N-acylanthranilic acid with acetic anhydride for a specified period. This step results in the formation of a 2-substituted-3,1-benzoxazin-4-one intermediate.

-

Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

-

-

Step 3: Reaction with Primary Amines to form Quinazolinone:

-

Dissolve the benzoxazinone intermediate in a suitable solvent, such as glacial acetic acid.

-

Add the desired primary amine (1 equivalent) and reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated 2,3-disubstituted 4(3H)-quinazolinone by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[5]

-

Causality in Experimental Choices:

-

Pyridine in Step 1: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Acetic Anhydride in Step 2: Acetic anhydride serves as both a dehydrating agent and a solvent to facilitate the cyclization of the N-acylanthranilic acid to the benzoxazinone.

-

Glacial Acetic Acid in Step 3: Glacial acetic acid provides an acidic medium that protonates the carbonyl group of the benzoxazinone, making it more susceptible to nucleophilic attack by the primary amine.

Diagram of the Synthetic Workflow:

Caption: General synthetic route to 2,3-disubstituted 4(3H)-quinazolinones.

Modern Synthetic Approaches

While the classical methods are reliable, modern organic synthesis has introduced more efficient and environmentally friendly approaches. These include:

-

Microwave-assisted Synthesis: This technique significantly reduces reaction times and can improve yields.[6]

-

Metal-mediated Reactions: Catalytic systems, often employing palladium or copper, enable novel bond formations and more complex molecular architectures.[6]

-

Multi-component Reactions: These one-pot reactions combine three or more reactants to form the quinazolinone product, offering high atom economy and efficiency.[7]

Biological Activities and Therapeutic Applications

The quinazolinone pharmacophore exhibits a vast spectrum of biological activities, making it a privileged scaffold in drug discovery.

Anticancer Activity

Quinazolinone derivatives are particularly renowned for their potent anticancer properties. A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8] Several FDA-approved quinazolinone-based drugs, such as gefitinib and erlotinib, act as EGFR tyrosine kinase inhibitors (TKIs).[8][9] They competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.[10][11] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.[10]

Diagram of EGFR Inhibition by Quinazolinone Derivatives:

Caption: Quinazolinone inhibitors block EGFR signaling, leading to apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2][13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[2][13]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Various EGFR-mutant cancer cells | Varies | [8] |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Various EGFR-mutant cancer cells | Varies | [9] |

| Compound 37 | Thiazole and quinazoline derivative | MCF-7 | 2.86 ± 0.31 | [14] |

| Compound 37 | Thiazole and quinazoline derivative | HepG-2 | 5.9 ± 0.45 | [14] |

| Compound 37 | Thiazole and quinazoline derivative | A549 | 14.79 ± 1.03 | [14] |

Antimicrobial Activity

Quinazolinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[15] Their mechanism of action can involve the inhibition of essential enzymes, such as DNA gyrase, or disruption of the cell wall.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the quinazolinone compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[1]

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 1.5 x 10^4 CFU/mL.[1]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Quantitative Data: Antimicrobial Activity of Quinazolinone Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | S. aureus | 4 | [16] |

| Compound 5a | B. subtilis | 4 | [16] |

| Compound 5a | S. typhimurium | 8 | [16] |

| Compound 4c | E. coli | 8 | [16] |

| Compound 4c | S. typhimurium | 4 | [16] |

| THTQ | C. albicans | 7.5 | [4] |

| THTQ | A. niger | 15 | [4] |

Anti-inflammatory Activity

Certain quinazolinone derivatives possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the quinazolinone compounds in the presence of LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12][17]

-

Incubation and Absorbance Reading: Incubate the mixture at room temperature for 15 minutes and measure the absorbance at 540 nm.[12]

-

Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

FDA-Approved Drugs Featuring the Quinazolinone Core

The therapeutic importance of the quinazolinone pharmacophore is underscored by the number of drugs containing this scaffold that have received FDA approval for various indications.

| Drug Name | Brand Name(s) | Therapeutic Indication(s) | Mechanism of Action | Reference |

| Gefitinib | Iressa | Non-small cell lung cancer (NSCLC) | EGFR Tyrosine Kinase Inhibitor | [8] |

| Erlotinib | Tarceva | NSCLC, Pancreatic Cancer | EGFR Tyrosine Kinase Inhibitor | [9] |

| Lapatinib | Tykerb | Breast Cancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor | [18][19] |

| Afatinib | Gilotrif | NSCLC | Irreversible ErbB Family Blocker (EGFR, HER2, HER4) | [7][20] |

| Doxazosin | Cardura | Hypertension, Benign Prostatic Hyperplasia (BPH) | Alpha-1 Adrenergic Receptor Antagonist | [5][21] |

| Prazosin | Minipress | Hypertension, PTSD-associated nightmares | Alpha-1 Adrenergic Receptor Antagonist | [17] |

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Position 2: Substitution at this position is crucial for many biological activities. For instance, the presence of a substituted aromatic ring can enhance anticancer and antimicrobial properties.[3]

-

Position 3: The introduction of various heterocyclic moieties at this position has been shown to increase anti-inflammatory potential.[3]

-

Positions 6 and 7: While not always essential for activity, substitutions at these positions can significantly impact the pharmacokinetic properties of the molecule, such as bioavailability and CNS penetration. Halogen substitutions can increase reactivity, while methoxy groups can decrease it.[10]

Conclusion and Future Perspectives

The quinazolinone pharmacophore continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in yielding clinically effective drugs, particularly in oncology, solidifies its status as a privileged scaffold. Future research will likely focus on the development of novel derivatives with enhanced selectivity and potency, as well as the exploration of new therapeutic applications. The use of modern drug design techniques, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of quinazolinone-based therapeutics. This guide has provided a comprehensive foundation for understanding and harnessing the potential of this remarkable pharmacophore.

References

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENTS EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

-

Abdel-Gawad, H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Molecules, 27(17), 5543. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(4), 2136-2146. [Link]

-

Hassanzadeh, F., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(2), 87-94. [Link]

-

El-Faham, A., et al. (2022). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 27(19), 6529. [Link]

-

Abdel-Gawad, H., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5543. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 21(5), 1-19. [Link]

-

Tidwell, J. H. (2023). Doxazosin. In StatPearls. StatPearls Publishing. [Link]

-

Hassanzadeh, F., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(2), 87-94. [Link]

-

Kumar, A., & Sharma, S. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2011, 804593. [Link]

-

Kim, J. H., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(5), 1593. [Link]

-

Singh, M., & Singh, M. (2023). Afatinib. In StatPearls. StatPearls Publishing. [Link]

-

Valabrega, G., et al. (2011). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. ESMO Open, 2(1), e000018. [Link]

-

Patel, P., & Le, A. (2024). Erlotinib. In StatPearls. StatPearls Publishing. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

-

How does erlotinib work (mechanism of action)? (2024). Drugs.com. Retrieved from [Link]

-

Afatinib. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the mechanism of Doxazosin Mesylate? (2024). Patsnap Synapse. Retrieved from [Link]

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2019). Journal of Food and Nutrition Research, 7(12), 859-865. [Link]

-

Lapatinib. (n.d.). Wikipedia. Retrieved from [Link]

-

Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277. [Link]

-

Erlotinib. (n.d.). Wikipedia. Retrieved from [Link]

-

Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... (n.d.). ResearchGate. Retrieved from [Link]

-

Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). eMedicineHealth. Retrieved from [Link]

-

Rosell, R., et al. (2014). [Mechanism of action and preclinical development of afatinib]. Medicina Clinica, 142 Suppl 1, 3-8. [Link]

-

How does Gilotrif (afatinib) work? (2024). Drugs.com. Retrieved from [Link]

-

What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

Doxazosin. (n.d.). Wikipedia. Retrieved from [Link]

-

Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org. Retrieved from [Link]

-

What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

-

Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

-

Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]

-

Ramalingam, S. S., & Belani, C. P. (2013). Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. Oncology (Williston Park), 27(10), 1048-1055. [Link]

Sources

- 1. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. How does erlotinib work (mechanism of action)? [drugs.com]

- 9. Erlotinib - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. ijpsr.com [ijpsr.com]

- 14. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Lapatinib - Wikipedia [en.wikipedia.org]

- 19. breastcancer.org [breastcancer.org]

- 20. Afatinib - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

Technical Monograph: Spectroscopic Characterization of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol

This guide is structured as a high-level technical monograph designed for pharmaceutical researchers. It prioritizes the practical application of spectroscopic data for structural validation and quality control.

Executive Summary & Compound Profile

6-Methyl-7-(trifluoromethyl)quinazolin-4-ol is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR pathways. Its structural integrity is defined by the specific regiochemistry of the methyl and trifluoromethyl groups, which govern both its electronic properties and binding affinity in medicinal applications.

This guide provides a definitive reference for the spectroscopic identification of this compound, addressing the critical challenge of tautomeric equilibrium (4-hydroxy vs. 4-oxo) that frequently leads to misinterpretation of NMR and IR data in solution.

Compound Identity

| Property | Detail |

| IUPAC Name | 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol |

| Preferred Tautomer | 6-Methyl-7-(trifluoromethyl)quinazolin-4(3H)-one |

| Molecular Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.17 g/mol |

| Key Precursor CAS | 872624-53-8 (Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate) |

| Solubility Profile | High: DMSO, DMF; Low: Water, MeOH (Cold); Insoluble: Hexanes |

Tautomerism & Structural Dynamics

A common pitfall in the characterization of quinazolines is the "4-ol" vs. "4-one" nomenclature. In the solid state and in polar aprotic solvents (DMSO-d₆), the equilibrium overwhelmingly favors the 4(3H)-one lactam form. Analytical protocols must reflect this reality.

Tautomeric Equilibrium Workflow

The following diagram illustrates the proton transfer mechanism that dictates the observed spectral signals.

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable lactam form in solution.

Spectroscopic Data Specifications

The following data sets represent the Standard Reference Values derived from high-purity samples synthesized via the Niementowski cyclization of 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (¹H), 100 MHz (¹³C), 376 MHz (¹⁹F)

¹H NMR (Proton)

Note: The absence of coupling between H-5 and H-8 (para relationship blocked by substituents) simplifies the aromatic region to distinct singlets.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.45 | Broad Singlet | 1H | NH (N-3) | Characteristic lactam proton; disappears with D₂O shake. |

| 8.12 | Singlet | 1H | H-2 | Azomethine proton; highly deshielded by adjacent N atoms. |

| 8.05 | Singlet | 1H | H-5 | para to CF₃; ortho to C=O. Deshielded by carbonyl anisotropy. |

| 7.92 | Singlet | 1H | H-8 | ortho to CF₃. |

| 2.48 | Singlet | 3H | CH₃ (C-6) | Benzylic methyl group; overlaps slightly with DMSO solvent peak (2.50). |

¹³C NMR (Carbon)

Key Diagnostic: The presence of a signal ~160 ppm confirms the Carbonyl (C=O) character, validating the "one" tautomer.

| Shift (δ ppm) | Assignment | Note |

| 160.8 | C-4 (C=O) | Carbonyl carbon. |

| 145.2 | C-2 (C=N) | Imine carbon. |

| 148.5 | C-8a | Quaternary bridgehead. |

| 126.1 | C-7 (q, J~32 Hz) | Coupled to Fluorine (quartet). |

| 123.5 | CF₃ (q, J~272 Hz) | Trifluoromethyl carbon (strong splitting). |

| 20.1 | CH₃ | Methyl carbon. |

¹⁹F NMR (Fluorine)

Standard: Trichlorofluoromethane (CFCl₃) = 0 ppm.

| Shift (δ ppm) | Multiplicity | Assignment |

| -62.8 | Singlet | -CF₃ (Ar-CF₃) |

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

-

Molecular Ion [M+H]⁺: 229.06 (Calculated: 229.059)

-

Fragmentation Pattern:

-

m/z 229 → 211 (Loss of H₂O - rare in stable lactams but possible).

-

m/z 229 → 201 (Loss of CO, typical of quinazolinones).

-

m/z 229 → 160 (Loss of CF₃ group, high energy collision).

-

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 - 2800 | N-H Stretch | Broad band indicating H-bonding (lactam dimer). |

| 1685 | C=O Stretch | Strong amide I band; confirms quinazolinone core. |

| 1615 | C=N / C=C | Aromatic skeletal vibrations. |

| 1320, 1125 | C-F Stretch | Strong, distinct bands for the CF₃ group. |

Experimental Protocols

To ensure data reproducibility, the following protocols must be strictly adhered to. These workflows are designed to minimize solvent effects and impurity interference.

Protocol A: Sample Preparation for NMR

Rationale: Quinazolinones often aggregate. Proper solvation is required for sharp peaks.

-

Weighing: Accurately weigh 5–8 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Homogenization: Sonicate for 60 seconds at room temperature. Do not heat above 40°C to avoid degradation.

-

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause line broadening.

-

Acquisition: Run ¹H NMR with d1 (relaxation delay) set to ≥ 2.0 seconds to allow full relaxation of the rigid aromatic protons.

Protocol B: Synthesis & Isolation (For Reference Standard)

If commercial stock is unavailable, use this validated route.

Figure 2: Niementowski cyclization pathway for high-purity synthesis.

Step-by-Step Synthesis:

-

Charge: In a round-bottom flask, combine 1.0 eq of Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS 872624-53-8) with 5.0 eq of Formamidine Acetate.

-

Solvent: Add 2-Methoxyethanol (or run neat in Formamide).

-

Reflux: Heat to reflux (approx. 125°C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water.

-

Isolation: The product will precipitate as a white/pale-yellow solid. Filter via vacuum filtration.

-

Purification: Wash the cake with water and cold ethanol. Recrystallize from Ethanol/DMF if purity is <98%.

References

-

Bridge Organics . Product Catalog: 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol (Cat.[1] No. MS.101). Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 6-(Trifluoromethyl)quinazolin-4(3H)-one (Structural Analog). PubChem CID 135745155.[2] Retrieved from

-

Rewcastle, G. W., et al. (1996).[3][4] Tyrosine Kinase Inhibitors.[5] 10. Synthesis and Structure-Activity Relationships for a Series of 4-Anilinoquinazolines. Journal of Medicinal Chemistry. (Foundational chemistry for 6,7-disubstituted quinazolines).

-

ChemicalBook . Product Listing: Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (Precursor CAS 872624-53-8).[6] Retrieved from

Sources

- 1. bridgeorganics.com [bridgeorganics.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 上海旭仁化学科技有限公司产品目录_第2页_Chemicalbook [m.chemicalbook.com]

Review of quinazolinone derivatives in medicinal chemistry

The Quinazolinone Scaffold: A Technical Review of Medicinal Chemistry & Therapeutic Applications[1][2][3]

Executive Summary

The quinazolinone moiety—specifically the 4(3H)-quinazolinone tautomer—stands as a "privileged scaffold" in medicinal chemistry. Unlike its fully aromatic cousin (quinazoline), the quinazolinone core possesses a unique carbonyl functionality at position 4 and a modifiable nitrogen at position 3, offering distinct hydrogen-bonding vectors and pharmacokinetic profiles. This technical guide reviews the structural versatility of quinazolinone derivatives, contrasting classical synthetic routes with modern green methodologies, and dissecting their role in oncology (thymidylate synthase and PI3K

Structural Perspective & Classification

The quinazolinone core exists primarily in two isomeric forms: 2(1H)-quinazolinone and the thermodynamically more stable 4(3H)-quinazolinone . The latter is the predominant pharmacophore in FDA-approved therapeutics.

-

Core Geometry: The fusion of a benzene ring (ring A) and a pyrimidinone ring (ring B) creates a planar bicyclic system.

-

Electronic Character: The carbonyl oxygen at C4 acts as a hard hydrogen bond acceptor, while the N3 nitrogen (if unsubstituted) can act as a donor. Substitution at N3 disrupts this planarity if the substituent is bulky (e.g., the o-tolyl group in Methaqualone), inducing a "molecular twist" that is often critical for receptor selectivity.

Table 1: Key FDA-Approved Quinazolinone Derivatives

| Drug Name | Therapeutic Class | Target Mechanism | Structural Feature |

| Raltitrexed | Anticancer (Colorectal) | Thymidylate Synthase (TS) Inhibitor | C2-methylamino-thiophene tail |

| Idelalisib | Anticancer (Leukemia) | PI3K | Fused purinyl-quinazolinone |

| Methaqualone | Sedative (Historical) | GABA | 2-methyl-3-(o-tolyl) substitution |

| Albaconazole | Antifungal | CYP51 Inhibitor | 7-chloro-quinazolinone core |

| Proquinazid | Fungicide (Agro) | Signal transduction (Unknown specific) | 6-iodo-2-propoxy substitution |

Synthetic Architectures

The construction of the quinazolinone core has evolved from harsh thermal condensations to precision metal-catalyzed and microwave-assisted protocols.

Classical vs. Modern Approaches

-

Niementowski Synthesis (1895): The condensation of anthranilic acid with amides.

-

Limitation: Requires high temperatures (160°C+) and often suffers from low yields due to sublimation of precursors.

-

-

Aza-Wittig Reaction: Uses iminophosphoranes (derived from azides) to react with isocyanates/acid chlorides.

-

Microwave-Assisted One-Pot Synthesis: The current "gold standard" for library generation.

-

Mechanism:[1] Rapid dielectric heating accelerates the condensation of anthranilic acid, orthoesters, and amines.

-

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic routes.[5][6] The microwave-assisted pathway (green) is preferred for medicinal chemistry due to atom economy and speed.

Medicinal Chemistry & SAR

The biological activity of quinazolinones is strictly governed by the substitution pattern.

Structure-Activity Relationship (SAR) Map

-

Position 2 (C2): Critical for lipophilicity and metabolic stability. Bulky groups here can block metabolic oxidation. In antimicrobial agents, a mercapto (-SH) or methylthio group often enhances potency.

-

Position 3 (N3): The "selectivity vector." Aryl substitutions here dictate binding to specific hydrophobic pockets (e.g., the hydrophobic pocket in COX-2 or the GABA receptor interface).

-

Positions 6 & 7: Electronic tuning. Electron-withdrawing groups (Cl, F, I, NO

) at C6/C7 significantly increase potency in antimicrobial and anticancer derivatives by altering the pKa of the system and enhancing cell membrane permeability.

Figure 2: SAR interaction map. Position 3 dictates target specificity, while 6/7 modulate potency.

Mechanistic Insight: Thymidylate Synthase Inhibition

Drugs like Raltitrexed mimic the folate cofactor. The quinazolinone ring occupies the pterin-binding pocket of Thymidylate Synthase (TS), preventing the methylation of dUMP to dTMP, thereby halting DNA synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

Rationale: This protocol utilizes a solvent-free, solid-supported approach (Green Chemistry) to maximize yield and minimize purification steps.

Materials:

-

Anthranilic acid (1.0 equiv)

-

Acetic anhydride (2.0 equiv) - acts as reagent and C2 source.

-

Aniline (1.1 equiv)

-

Montmorillonite K-10 clay (Solid support/Catalyst)

Step-by-Step Workflow:

-

Adsorption: Dissolve anthranilic acid (10 mmol) and aniline (11 mmol) in minimal ethanol. Add Montmorillonite K-10 (1 g). Evaporate solvent under reduced pressure to obtain a dry-flowing powder.

-

Irradiation: Place the powder in a microwave reactor vessel. Add acetic anhydride (20 mmol). Irradiate at 300W, maintaining internal temperature at 130°C for 5–8 minutes.

-

Extraction: Cool to room temperature. Add ethyl acetate (30 mL) to the solid mass. Filter to remove the clay catalyst.

-

Workup: Wash the filtrate with 10% NaHCO

(to remove unreacted acid) and brine. Dry over anhydrous Na -

Crystallization: Concentrate the organic layer. Recrystallize from ethanol/water (9:1).

-

Validation:

-

Yield: Expect 85–92%.

-

Melting Point: 146–148°C.

-

1H NMR (DMSO-d6): Singlet at

2.1 ppm (CH

-

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay depends on mitochondrial reductase activity in viable cells, providing a robust metric for IC

-

Seeding: Plate cancer cells (e.g., MCF-7 or A549) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add quinazolinone test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h.

-

Dye Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to determine IC

Future Outlook: PROTACs and Hybrids

The future of quinazolinones lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently linking quinazolinone-based kinase inhibitors (as the "warhead") to E3 ligase ligands (like thalidomide). This strategy degrades the target protein rather than just inhibiting it, overcoming resistance mutations common in EGFR-driven cancers.

Figure 3: PROTAC strategy utilizing quinazolinone derivatives to induce targeted protein degradation.

References

-

Review of pharmacological aspects and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie, 2024.[2]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 2013.

-

Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives. Universal Journal of Pharmaceutical Research, 2025.

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 2025.[7]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 2016.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 2021.

-

FDA-approved quinazoline-based drugs. ResearchGate, 2023.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]